[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol is a chiral compound that belongs to the class of amino alcohols. It features a pyrrolidine ring substituted with an aminoethyl group and a hydroxymethyl group, making it a significant structure in medicinal chemistry and drug development. The compound is primarily studied for its potential biological activities, including its role as a building block in the synthesis of various pharmaceuticals.
This compound can be synthesized through several methods involving pyrrolidine derivatives and amino alcohols. The synthesis often utilizes starting materials like pyrrolidine and ethylene oxide, followed by reduction processes to yield the final product.
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol typically involves several key steps:
The synthetic route may also involve:
The molecular structure of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol can be represented as follows:
This structure includes:
Key data points include:
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol can participate in various chemical reactions, including:
The reaction conditions (temperature, pressure, solvent) are critical for optimizing yields and selectivity in these transformations .
The mechanism by which [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol exerts its biological effects is not fully elucidated but is thought to involve:
Computational models have been used to predict the binding affinities and interactions of this compound with various biological targets, suggesting potential therapeutic applications.
Key physical properties include:
Relevant chemical properties include:
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol has several applications in scientific research, including:
This compound's unique structure and reactivity make it a valuable target for further research and application in various fields, particularly in medicinal chemistry and pharmacology.
The stereoselective synthesis of the pyrrolidine scaffold in [(S)-1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol (C₇H₁₆N₂O) relies heavily on transition metal catalysis and enzymatic resolution. Chiral palladium/PHOX catalyst systems enable asymmetric allylic alkylation, constructing the pyrrolidine core with high enantiomeric excess (ee > 95%) [2] [3]. This method exploits η³-allylpalladium intermediates to establish the C2-stereocenter adjacent to the methanol group. Alternatively, lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B, CALB) achieves enantioselective acylation of racemic amino-pyrrolidine precursors. When coupled with ruthenium-based racemization catalysts, this enables dynamic kinetic resolution (DKR), converting racemic mixtures into single enantiomers in yields exceeding 80% [4] [9].
Table 1: Catalytic Systems for Pyrrolidine Scaffold Asymmetrization
Catalyst Type | Reaction | ee (%) | Yield (%) | Key Feature |
---|---|---|---|---|
Pd/PHOX | Allylic alkylation | >95 | 70–85 | Quaternary center formation |
Ru-shiff base/CALB | Dynamic kinetic resolution | 97–99 | 77–90 | Racemization/acylation synergy |
Rh/(R,R)-Ph-BPE | Hydrogenation | 92 | 88 | Imine precursor reduction |
Chiral auxiliaries enable precise control over the (S)-configuration at C2 of the pyrrolidine ring. Evans oxazolidinone auxiliaries direct alkylation or reduction steps, yielding enantiopure pyrrolidinemethanol precursors after auxiliary cleavage [2]. Similarly, tert-butyl carbamate (Boc)-protected pyrrolidinones undergo diastereoselective Grignard addition. Methylmagnesium bromide attacks the carbonyl at C2 with 1,3-stereoinduction from the Boc group, producing the chiral methanol derivative with >20:1 dr [2] [7]. Recent advances use N-methoxyethyl chiral templates, where the ether oxygen coordinates Lewis acids during nucleophilic addition, achieving up to 98% ee [7].
Table 2: Chiral Auxiliary Performance in S-Configuration Synthesis
Auxiliary | Reaction | dr/ee | Limitation |
---|---|---|---|
Evans oxazolidinone | Alkylation of imide | >95% ee | Multi-step installation |
(S)-tert-Butylsulfinamide | Imine addition | 94% ee, >20:1 dr | Requires acidic deprotection |
N-(tert-Butoxycarbonyl) | Grignard addition to lactam | >20:1 dr | Moderate functional tolerance |
DKR is pivotal for synthesizing enantiopure aminoethyl-pyrrolidine derivatives. Racemization of the undesired (R)-enantiomer requires compatible catalysts that do not degrade the enzyme or substrate. Shiff base-ruthenium complexes (e.g., 4) efficiently racemize amines at 90°C via dehydrogenation-rehydrogenation, while CALB selectively acylates the (S)-amine using alkyl methoxyacetate donors [4]. Ethyl methoxyacetate accelerates acylation 200-fold compared to isopropyl acetate, enabling catalyst loadings as low as 1.25 mol% Ru and 10 mg CALB/mmol substrate. Stepwise acyl donor addition suppresses non-enzymatic background reactions, achieving 99% ee at 0.25 M concentration [4] [6].
Table 3: Optimized DKR Conditions for (S)-Amine Production
Parameter | Isopropyl Acetate | Ethyl Methoxyacetate |
---|---|---|
Ru catalyst loading | 4 mol% | 1.25 mol% |
Acyl donor (equiv.) | 6.8 | 1.5 + 0.1 (stepwise) |
Temperature | 90°C | 90°C |
ee (%) | 97 | 99 |
Yield (%) | 64 (isolated) | 86 (isolated) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: